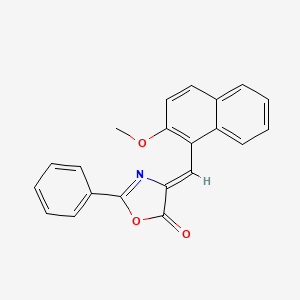

4-((2-Methoxynaphthalen-1-yl)methylene)-2-phenyloxazol-5(4H)-one

Description

4-((2-Methoxynaphthalen-1-yl)methylene)-2-phenyloxazol-5(4H)-one is a heterocyclic oxazolone derivative characterized by a naphthalene ring substituted with a methoxy group at the 2-position and a phenyl group at the 2-position of the oxazolone core. This compound is synthesized via conventional methods, such as condensation reactions involving hippuric acid derivatives and aromatic aldehydes under acidic conditions (e.g., acetic acid/sodium acetate) . Its structure is confirmed through spectroscopic techniques (1H NMR, 13C NMR, HRMS) and elemental analysis .

Properties

Molecular Formula |

C21H15NO3 |

|---|---|

Molecular Weight |

329.3 g/mol |

IUPAC Name |

(4Z)-4-[(2-methoxynaphthalen-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C21H15NO3/c1-24-19-12-11-14-7-5-6-10-16(14)17(19)13-18-21(23)25-20(22-18)15-8-3-2-4-9-15/h2-13H,1H3/b18-13- |

InChI Key |

VIJONODJHDRQQT-AQTBWJFISA-N |

Isomeric SMILES |

COC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4 |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)OC(=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methoxynaphthalen-1-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves a multi-step process. One common method includes the condensation of 2-methoxynaphthalene-1-carbaldehyde with 2-phenyl-4H-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methoxynaphthalen-1-yl)methylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The oxazole ring can be reduced to form a dihydro-oxazole derivative.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: Formation of 2-methoxynaphthalene-1-carboxylic acid.

Reduction: Formation of 2-phenyldihydro-oxazole derivatives.

Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

4-((2-Methoxynaphthalen-1-yl)methylene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((2-Methoxynaphthalen-1-yl)methylene)-2-phenyloxazol-5(4H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolone Derivatives

Substituent Effects on Physicochemical Properties

The electronic and steric properties of oxazolone derivatives vary significantly based on the substituents attached to the arylidene moiety. Key comparisons include:

- Electronic Effects : The 2-methoxynaphthalene group in the target compound introduces extended conjugation and electron-donating methoxy effects, which may enhance photophysical properties (e.g., absorption/emission shifts) compared to smaller substituents like 4-fluorophenyl .

Key Research Findings and Gaps

- Biological Studies: Limited data exist on its antimicrobial or anticancer activity compared to fluorophenyl or quinoline analogs .

- Electrochemical Behavior : While azulene derivatives are well-studied for electrode modification, the naphthalene analog’s electrochemical reversibility and film-forming capacity require further investigation .

Biological Activity

4-((2-Methoxynaphthalen-1-yl)methylene)-2-phenyloxazol-5(4H)-one, a compound with the CAS number 77655-22-2, belongs to the oxazolone class of compounds. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes available research findings on its biological activity, highlighting key studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C21H15NO3, with a molecular weight of 329.35 g/mol. The structure features a methoxynaphthalene moiety linked via a methylene bridge to a phenyl oxazolone core, which is critical for its biological activities.

Anticancer Activity

A significant area of research has focused on the anticancer potential of oxazolone derivatives. Studies have shown that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been synthesized and tested for their ability to inhibit cell proliferation in cancer models. In vitro assays revealed that certain derivatives demonstrated IC50 values in the micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of oxazolone derivatives. In vitro studies have demonstrated moderate to good antibacterial activity against various strains of bacteria. For example, compounds derived from the oxazolone structure were screened against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays assessing its ability to inhibit inflammatory mediators. For instance, studies reported that certain derivatives could significantly reduce carrageenan-induced paw edema in animal models, suggesting their effectiveness in managing inflammation .

The biological activities of this compound are believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit lipoxygenase and other enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : Anticancer activity may be attributed to the induction of cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Scavenging : Certain studies suggest that these compounds can scavenge ROS, reducing oxidative stress and subsequent cellular damage.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxazolone derivatives for their anticancer properties. The study utilized various cancer cell lines and assessed cytotoxicity using MTT assays. Results indicated that structural modifications significantly influenced biological activity, with specific substitutions enhancing potency against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.